molecular formula C21H22BrN3O3 B2687743 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 2034576-18-4

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2687743
CAS No.: 2034576-18-4
M. Wt: 444.329
InChI Key: YCHGYPQXABMERW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction and Structural Context

Historical Development of Hybrid Heterocyclic Compounds

The evolution of heterocyclic chemistry traces back to the early 19th century, with seminal contributions such as Brugnatelli’s isolation of alloxan in 1818 marking foundational milestones. By the mid-20th century, the recognition of heterocycles as critical pharmacophores accelerated, driven by discoveries like the pyrimidine and purine bases in nucleic acids. Hybrid heterocycles emerged as a strategic response to challenges in drug discovery, combining distinct heterocyclic systems to enhance target affinity and metabolic stability. For instance, the fusion of pyrrolidine with pyridine motifs in the 1990s enabled the development of kinase inhibitors with improved selectivity. Modern synthetic methodologies, particularly cross-coupling reactions, have further expanded access to complex hybrids like 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one.

Significance in Medicinal Chemistry Research

Heterocycles constitute 59% of FDA-approved drugs, with nitrogen-containing variants being particularly prevalent. The compound’s hybrid architecture exemplifies rational drug design principles, where modular assembly of heterocyclic units aims to balance lipophilicity, solubility, and binding interactions. Its structural complexity aligns with trends in targeting multifactorial diseases, where polypharmacology is often advantageous.

Structural Component Analysis

Pyrrolidin-2-one Core

The pyrrolidin-2-one moiety, a five-membered lactam, introduces conformational rigidity and hydrogen-bonding capacity. Saturated nitrogen heterocycles like pyrrolidine are renowned for their bioavailability, but the carbonyl group in pyrrolidin-2-one enhances dipole interactions with biological targets. This core is prevalent in neuromodulators and protease inhibitors, where its planar amide group facilitates binding to enzymatic active sites.

3-Bromophenyl Moiety

The 3-bromophenyl group contributes electron-withdrawing effects and halogen bonding potential. Bromine’s polarizability enhances van der Waals interactions with hydrophobic protein pockets, a feature exploited in kinase inhibitor design. The meta-substitution pattern minimizes steric hindrance while maintaining aromatic stacking capabilities.

Piperidine Ring System

As a six-membered saturated nitrogen heterocycle, the piperidine ring improves solubility through its basic amine while providing a scaffold for functional group appendages. Its chair conformation minimizes ring strain, and the nitrogen’s lone pair enables protonation under physiological conditions, enhancing membrane permeability.

Pyridin-4-yloxy Functionality

The pyridin-4-yloxy group introduces a heteroaromatic system with a distal oxygen linker. Pyridine’s electron-deficient nature promotes π-π stacking with aromatic amino acids, while the ether oxygen serves as a hydrogen-bond acceptor. The para-substitution on pyridine ensures maximal symmetry, reducing entropic penalties during target binding.

Molecular Design Rationale

The compound’s architecture reflects a multi-objective optimization strategy:

Structural Feature Functional Role
Pyrrolidin-2-one Conformational restraint, hydrogen bonding
3-Bromophenyl Halogen bonding, lipophilicity modulation
Piperidine Solubility enhancement, basicity
Pyridin-4-yloxy Aromatic interactions, polarity balance

By integrating a brominated aryl group with a piperidine-linked pyridine, the design balances lipophilic efficiency (LiPE) and aqueous solubility—a critical consideration in blood-brain barrier penetration. The carbonyl group in the lactam core may further engage in covalent interactions with nucleophilic residues, though this requires experimental validation.

Current Research Landscape

Recent studies on analogous hybrids highlight their potential in oncology and neurology. For example, pyridine-pyrrolidinone hybrids demonstrate tubulin polymerization inhibition, a mechanism relevant to anticancer activity. The bromophenyl moiety’s role in enhancing target residence time is under investigation, particularly in kinase inhibition. Synthetic advancements, such as palladium-catalyzed cross-couplings, continue to enable efficient production of such complex architectures.

This compound’s absence from clinical literature suggests it remains a preclinical candidate, likely undergoing optimization for pharmacokinetic properties. Future directions may explore substituent effects on the pyridine ring or lactam core to refine target selectivity.

Properties

IUPAC Name

1-(3-bromophenyl)-4-(4-pyridin-4-yloxypiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3/c22-16-2-1-3-17(13-16)25-14-15(12-20(25)26)21(27)24-10-6-19(7-11-24)28-18-4-8-23-9-5-18/h1-5,8-9,13,15,19H,6-7,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCHGYPQXABMERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the bromophenyl intermediate: This can be achieved through bromination of a phenyl precursor.

    Coupling with pyridinyl piperidine: The bromophenyl intermediate is then coupled with a pyridinyl piperidine derivative under conditions such as palladium-catalyzed cross-coupling reactions.

    Formation of the pyrrolidinone ring: The final step involves the formation of the pyrrolidinone ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bromophenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a bromophenyl group, a pyridine moiety, and a piperidine ring, which contribute to its biological activity. The presence of these functional groups enhances its interaction with various biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds with similar structures have shown efficacy against various cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) . The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

  • Case Study : A synthesized analog demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a lead compound for further development .

Neurological Disorders

The compound's structural features suggest potential applications in treating neurological disorders. The piperidine and pyrrolidine rings are known to interact with neurotransmitter systems, which could be beneficial in developing treatments for conditions like depression or anxiety.

  • Research Insight : Preliminary studies indicate that modifications to the piperidine structure can enhance selectivity for serotonin receptors, which are crucial in mood regulation .

Antimicrobial Properties

Compounds similar to 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one have been evaluated for their antimicrobial activity against various pathogens. The sulfonamide group present in related compounds has been associated with antibacterial effects.

Anti-inflammatory Effects

Research has indicated that derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that specific modifications to the molecular structure can significantly enhance biological activity. For example, substituents on the pyridine ring can affect potency and selectivity towards cancer cell lines .

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural motifs with several analogues, differing primarily in aryl substituents, heterocyclic moieties, and functional groups. Key comparisons are summarized below:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one (Target) C₂₀H₂₁BrN₄O₃ 453.31* 3-Bromophenyl, pyridin-4-yloxy-piperidine Bromine enhances lipophilicity; pyridine may improve solubility .
1-(4-Chlorophenyl)-4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one (BK14018) C₂₀H₂₁ClN₄O₃ 400.86 4-Chlorophenyl, pyridazin-3-yloxy-piperidine Chlorine reduces steric bulk; pyridazine may alter hydrogen bonding .
1-(3,4-Dimethylphenyl)-4-[4-(thiophen-3-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one (BJ01355) C₂₂H₂₆N₂O₃S 398.52 3,4-Dimethylphenyl, thiophen-3-yloxy-piperidine Thiophene enhances π-π stacking; methyl groups increase metabolic stability .
1-(3-Chlorophenyl)-4-{4-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine-1-carbonyl}pyrrolidin-2-one (L703-0374) C₂₅H₂₅ClN₄O₃ 464.95 3-Chlorophenyl, oxadiazole-piperidine Oxadiazole introduces rigidity; methylphenyl may improve target selectivity .

*Calculated based on BK14018’s molecular weight (400.86) with Br replacing Cl (Δ = +52.45).

Functional Group Impact on Physicochemical Properties

  • Halogen Substituents : The 3-bromophenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to the 4-chlorophenyl analogue (logP ~2.8) . Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets.
  • Thiophen-3-yloxy (BJ01355) introduces sulfur-mediated hydrophobic interactions, while oxadiazole (L703-0374) adds aromaticity and metabolic resistance .
  • Piperidine Linkers : All compounds utilize a piperidine-1-carbonyl linker, but substitutions at the 4-position modulate conformational flexibility. Pyridin-4-yloxy and pyridazin-3-yloxy groups impose distinct spatial orientations, affecting target engagement .

Biological Activity

The compound 1-(3-Bromophenyl)-4-(4-(pyridin-4-yloxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

C19H21BrN2O2\text{C}_{19}\text{H}_{21}\text{Br}\text{N}_{2}\text{O}_{2}

This structure features a bromophenyl group, a piperidine moiety, and a pyrrolidinone core, which are crucial for its biological interactions.

Research indicates that this compound functions primarily as an inhibitor of pyruvate dehydrogenase kinase (PDHK) . PDHK plays a significant role in glucose metabolism and energy production within cells. Inhibition of PDHK can lead to increased pyruvate dehydrogenase activity, promoting the conversion of pyruvate to acetyl-CoA, which is essential for cellular respiration and energy production .

Anticancer Properties

A study highlighted the compound's anticancer activity through its ability to induce apoptosis in various cancer cell lines. It was found to exhibit cytotoxic effects superior to those of standard chemotherapeutics like bleomycin in certain models, such as FaDu hypopharyngeal tumor cells . The mechanism involves disrupting metabolic pathways critical for tumor growth.

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown promise in neuroprotection . It has been studied for its potential in treating neurodegenerative diseases by inhibiting cholinesterase enzymes (AChE and BuChE), which are implicated in Alzheimer's disease. The dual inhibition could enhance cholinergic transmission and provide neuroprotective benefits against oxidative stress .

Case Studies

StudyFindings
Liu et al. (2023)Demonstrated that the compound inhibited both AChE and BuChE, improving cognitive function in animal models of Alzheimer's disease.
Malawska & Gobec (2023)Found that derivatives of this compound exhibited antiaggregatory effects on amyloid-beta proteins, suggesting potential in Alzheimer's treatment .

Research Findings

Recent literature emphasizes the importance of structural modifications on the biological activity of similar compounds. For instance, the introduction of different substituents on the piperidine or pyrrolidinone rings can significantly alter their pharmacological profiles and enhance efficacy against specific targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.